Boc-3,4-dichloro-L-phenylalanine

Catalog No.
S1768348
CAS No.
80741-39-5
M.F
C14H17Cl2NO4
M. Wt
334.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-3,4-dichloro-L-phenylalanine

CAS Number

80741-39-5

Product Name

Boc-3,4-dichloro-L-phenylalanine

IUPAC Name

(2S)-3-(3,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C14H17Cl2NO4

Molecular Weight

334.2 g/mol

InChI

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1

InChI Key

UGZIQCCPEDCGGN-NSHDSACASA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)Cl)Cl)C(=O)O

Synonyms

80741-39-5;Boc-3,4-dichloro-L-phenylalanine;(S)-2-((tert-Butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoicacid;BOC-L-3,4-Dichlorophe;Boc-Phe(3,4-Cl2)-OH;Boc-L-3,4-Dichlorophenylalanine;SBB064126;(2S)-2-[(tert-butoxycarbonyl)amino]-3-(3,4-dichlorophenyl)propanoicacid;Boc-D-3,4-Dichlorophenylalanine;(2S)-2-(tert-butoxycarbonylamino)-3-(3,4-dichlorophenyl)propanoicacid;AC1MC1A3;Boc-Phe(3,4-DiCl)-OH;15042_ALDRICH;SCHEMBL1529592;15042_FLUKA;CTK8C5723;MolPort-001-758-485;UGZIQCCPEDCGGN-NSHDSACASA-N;ZINC2564715;CB-737;MFCD00273436;AKOS015890010;AM82043;BL161-1;AC-16820

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)Cl)Cl)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)Cl)Cl)C(=O)O

Boc-3,4-dichloro-L-phenylalanine (CAS 80741-39-5) is a highly lipophilic, unnatural amino acid derivative primarily procured for the solid- and solution-phase synthesis of advanced peptide therapeutics and peptidomimetics [1]. Featuring a strongly electron-withdrawing and sterically demanding 3,4-dichlorophenyl moiety, this building block is utilized to engineer enhanced proteolytic stability and optimized hydrophobic interactions into target sequences. The tert-butyloxycarbonyl (Boc) protecting group ensures stability under basic reaction conditions, making it a critical precursor for complex synthetic workflows involving base-sensitive modifications or specific side-chain cyclizations that are incompatible with standard Fmoc chemistry.

Substituting Boc-3,4-dichloro-L-phenylalanine with standard Boc-L-phenylalanine or mono-halogenated analogs (e.g., Boc-4-chloro-L-phenylalanine) fundamentally alters the physicochemical and pharmacological profile of the resulting peptide [1]. The dual chlorine substitution at the 3 and 4 positions significantly increases the local lipophilicity (logP) and alters the dihedral angle preferences of the peptide backbone, which is often required to lock the sequence into a bioactive conformation. Furthermore, the steric bulk of the 3,4-dichloro group effectively shields adjacent peptide bonds from enzymatic cleavage; reverting to an unsubstituted or mono-substituted analog typically results in a rapid loss of plasma half-life and a dramatic drop in receptor binding affinity—often by an order of magnitude or more—rendering the final compound ineffective for therapeutic applications [2].

Enhanced Binding Affinity via Halogen Bonding

In the development of high-affinity ligands, the incorporation of the 3,4-dichloro-L-phenylalanine motif provides enhanced target engagement compared to unsubstituted or mono-substituted analogs [1]. Structure-activity relationship (SAR) studies demonstrate that the 3,4-dichlorophenyl group optimizes hydrophobic pocket occupancy and enables specific halogen bonding, leading to single-digit nanomolar inhibitory activity. Removing the 3,4-dichloro substituents results in a multi-fold loss of binding affinity and cellular efficacy.

Evidence DimensionTarget Inhibition (IC50 / Ki)
Target Compound DataPeptides with 3,4-dichloro-L-phenylalanine achieve low nanomolar potency (e.g., Ki ~ 2 nM, IC50 < 10 nM).
Comparator Or BaselineUnsubstituted L-phenylalanine analogs.
Quantified Difference>10-fold to 50-fold loss in binding affinity when the 3,4-dichloro motif is removed.
ConditionsIn vitro receptor binding and enzymatic inhibition assays.

Procurement of the 3,4-dichloro derivative is critical for achieving the sub-nanomolar potency required for advanced therapeutic leads, which cannot be matched by cheaper, unsubstituted analogs.

Steric Shielding Against Enzymatic Degradation

A primary driver for selecting 3,4-dichloro-L-phenylalanine over natural L-phenylalanine is its profound impact on the pharmacokinetic profile of the synthesized peptide[1]. The bulky, electron-deficient dichlorophenyl ring creates significant steric hindrance that prevents exopeptidases and endopeptidases from efficiently cleaving adjacent peptide bonds. Studies on cyclic peptides indicate that substituting natural phenylalanine with the 3,4-dichloro analog extends the proteolytic half-life in plasma and gastrointestinal fluid models, transforming rapidly degraded sequences into viable, long-acting candidates.

Evidence DimensionProteolytic Half-Life
Target Compound Data3,4-dichloro-L-phenylalanine-containing peptides exhibit extended stability (measured in hours).
Comparator Or BaselineStandard L-phenylalanine-containing peptides (measured in minutes).
Quantified DifferenceSignificant extension of in vitro and in vivo half-life, preventing rapid luminal and plasma degradation.
ConditionsPlasma stability and simulated gastrointestinal fluid (SGF/SIF) assays.

Buyers developing oral or long-acting injectable peptides must use this specific halogenated building block to ensure the final product survives metabolic clearance.

Base-Stable Processing for Complex Peptide Assembly

The choice between Boc-3,4-dichloro-L-phenylalanine and its Fmoc counterpart is dictated by the specific synthetic workflow [1]. The Boc protecting group is stable to basic conditions, making it the mandatory choice when the peptide sequence requires on-resin N-alkylation, base-catalyzed macrocyclization, or the use of strongly nucleophilic reagents prior to N-terminal deprotection. In such workflows, using the Fmoc analog leads to premature deprotection and sequence truncation, severely reducing the final yield.

Evidence DimensionSynthetic Yield in Base-Catalyzed Steps
Target Compound DataBoc-protected building block maintains >95% stability during basic modifications.
Comparator Or BaselineFmoc-protected building block.
Quantified DifferenceAvoidance of premature cleavage, preventing >50% yield loss associated with Fmoc instability under basic conditions.
ConditionsSolid-phase peptide synthesis (SPPS) requiring basic downstream modifications.

Selecting the Boc-protected variant is a strict process requirement for synthetic routes involving basic reagents, directly impacting the overall yield and cost-efficiency of manufacturing.

Synthesis of Melanocortin Receptor Antagonists

Boc-3,4-dichloro-L-phenylalanine is a foundational building block in the synthesis of selective melanocortin-4 receptor (MC4R) antagonists[1]. Its incorporation is essential for optimizing the hydrophobic interactions within the receptor pocket, directly translating to the high binding affinity required for obesity and metabolic disorder research.

Development of p53/MDM2 Inhibitory Macrocycles

In the design of peptidomimetic macrocycles targeting the p53-MDM2/MDMX protein-protein interaction, this compound is utilized to replace natural aromatic residues [2]. The 3,4-dichloro substitution enhances both the helical stability of the macrocycle and its resistance to proteolytic degradation, making it a critical component for oncology drug discovery.

Base-Catalyzed Synthesis of Complex Peptidomimetics

For industrial and academic core facilities employing complex orthogonal protection strategies—such as those requiring on-resin N-methylation or base-promoted cyclization—the Boc-protected variant is procured to prevent premature deprotection [3]. This ensures high yields of the target sequence prior to final HF or TFA cleavage.

XLogP3

3.8

Dates

Last modified: 08-15-2023

Explore Compound Types